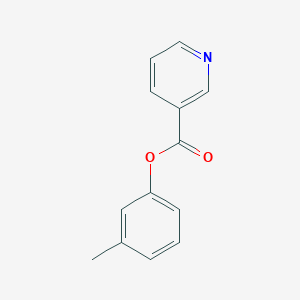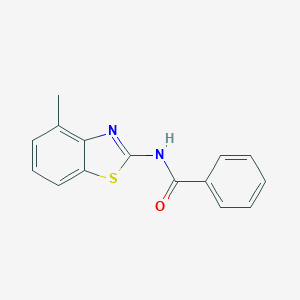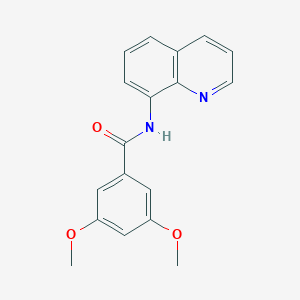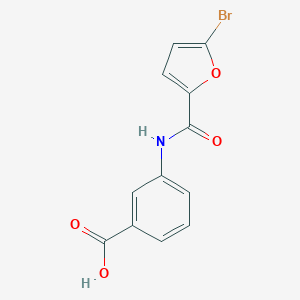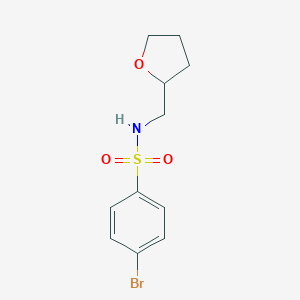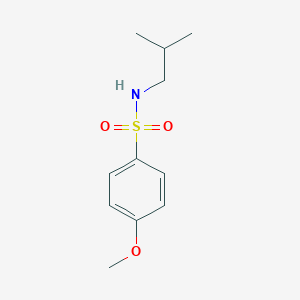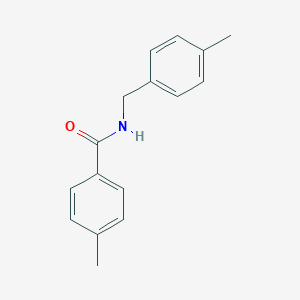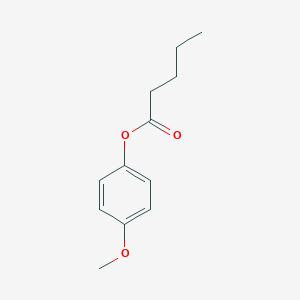
4-methoxyphenyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxyphenyl pentanoate is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.2536 g/mol . It is an ester derived from valeric acid and 4-methoxyphenol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-methoxyphenyl pentanoate can be synthesized through the esterification of valeric acid with 4-methoxyphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the ester is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of valeric acid, 4-methoxyphenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions: 4-methoxyphenyl pentanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Valeric acid and 4-methoxyphenol.
Reduction: Valeric alcohol and 4-methoxyphenol.
Substitution: Various substituted esters and phenols.
Scientific Research Applications
4-methoxyphenyl pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of valeric acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release valeric acid and 4-methoxyphenol, which can then exert their effects on biological systems. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with the chemical formula CH₃(CH₂)₃COOH.
4-Methoxyphenol: An aromatic compound with the chemical formula C₇H₈O₂.
Ethyl valerate: An ester derived from valeric acid and ethanol.
Uniqueness: 4-methoxyphenyl pentanoate is unique due to its specific combination of valeric acid and 4-methoxyphenol, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67001-63-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25g/mol |
IUPAC Name |
(4-methoxyphenyl) pentanoate |
InChI |
InChI=1S/C12H16O3/c1-3-4-5-12(13)15-11-8-6-10(14-2)7-9-11/h6-9H,3-5H2,1-2H3 |
InChI Key |
ZPDRGYSTSKWYID-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-5-bromo-2-furamide](/img/structure/B472539.png)
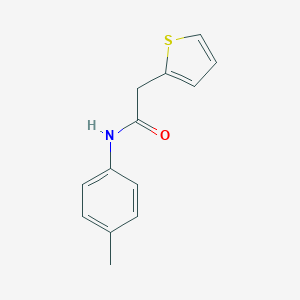
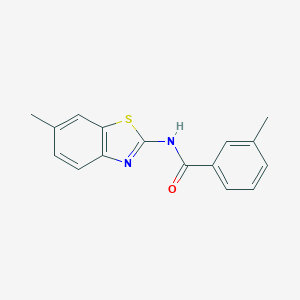
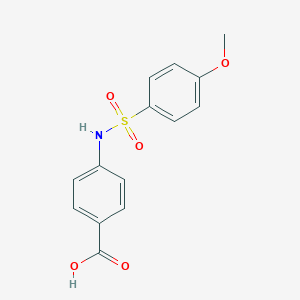

![Methyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B472575.png)
